molecular formula C16H12BrF3N4O2 B2605357 4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380062-28-0

4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2605357
CAS No.: 2380062-28-0
M. Wt: 429.197
InChI Key: OUXMASJPUSCUBX-UHFFFAOYSA-N
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Description

4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a bromopyridine moiety and a trifluoromethyl-substituted pyridine ring

Preparation Methods

The synthesis of 4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Carbonylation: Formation of the carbonyl group on the bromopyridine.

    Coupling Reaction: The bromopyridine-3-carbonyl compound is then coupled with 2-(trifluoromethyl)pyridin-4-yl piperazine under specific conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups such as alkyl, aryl, or amino groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one include:

    4-(5-Bromopyridin-2-yl)carbonyl morpholine: This compound shares the bromopyridine moiety but differs in the substituent groups.

    5-Bromo-2-(morpholin-4-ylcarbonyl)pyridine: Another related compound with a morpholine group instead of the piperazine ring.

The uniqueness of this compound lies in its combination of the bromopyridine and trifluoromethyl-substituted pyridine rings, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N4O2/c17-11-5-10(7-21-8-11)15(26)23-3-4-24(14(25)9-23)12-1-2-22-13(6-12)16(18,19)20/h1-2,5-8H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXMASJPUSCUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)Br)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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